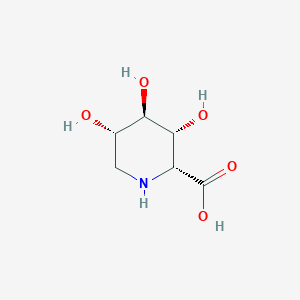![molecular formula C8H16ClFN2O B13449939 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is a synthetic organic compound with the molecular formula C8H15FN2O·HCl. It is characterized by the presence of a fluorinated azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom into the azetidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Aminomethylation: The aminomethyl group is introduced via reductive amination reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Industrial Applications: The compound’s reactivity and stability are explored for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated azetidine ring can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The aminomethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar compounds include other fluorinated azetidines and aminomethyl derivatives. Compared to these compounds, 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the 2-methylpropan-1-one moiety.
Similar Compounds
- 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
- 1-[3-(Aminomethyl)-3-chloroazetidin-1-yl]-2-methylpropan-1-one
- 1-[3-(Aminomethyl)-3-bromoazetidin-1-yl]-2-methylpropan-1-one .
Propiedades
Fórmula molecular |
C8H16ClFN2O |
|---|---|
Peso molecular |
210.68 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C8H15FN2O.ClH/c1-6(2)7(12)11-4-8(9,3-10)5-11;/h6H,3-5,10H2,1-2H3;1H |
Clave InChI |
NFWVPCZWBSBQAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CC(C1)(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)



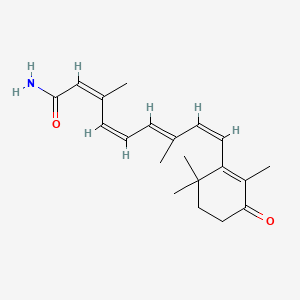

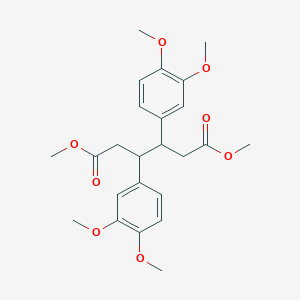
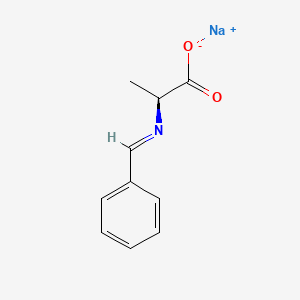
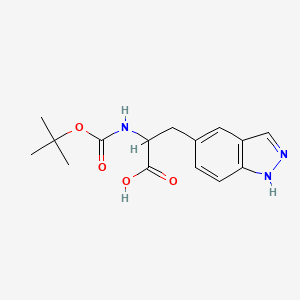
![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)

